1-Tert-butyl-4-nitrocyclohexane
Description
1-Tert-butyl-4-nitrocyclohexane is a cyclohexane derivative featuring a tert-butyl group at position 1 and a nitro (-NO₂) group at position 4. The tert-butyl group is a bulky, electron-donating substituent that imparts significant steric hindrance, while the nitro group is a strong electron-withdrawing moiety.
Properties
CAS No. |
31970-06-6 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-tert-butyl-4-nitrocyclohexane |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h8-9H,4-7H2,1-3H3 |
InChI Key |
ITQUGHDCTPAINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-butyl-4-nitrocyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method is favored for its high selectivity and mild reaction conditions. Industrial production methods may involve similar nitration processes, optimized for large-scale production.
Chemical Reactions Analysis
1-Tert-butyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Tert-butyl-4-nitrocyclohexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies involving the modification of biological molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl-4-nitrocyclohexane exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, depending on the specific application and context .
Comparison with Similar Compounds
Steric and Electronic Effects
- Nitro Group : The nitro group in this compound is strongly electron-withdrawing, which polarizes the cyclohexane ring and may enhance electrophilic reactivity. This contrasts with electron-donating groups like tert-butoxy (in ), which stabilize adjacent charges .
- Halogen vs. Nitro : Chloro (in 1-tert-butyl-4-chlorocyclohexane) acts as a leaving group in substitution reactions, whereas nitro groups are typically inert under similar conditions but can direct electrophilic aromatic substitution in aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
